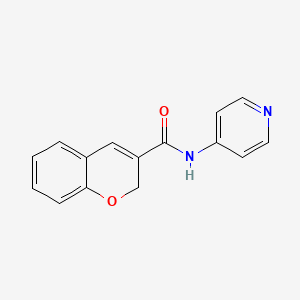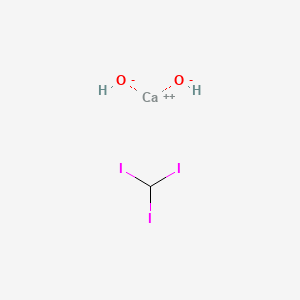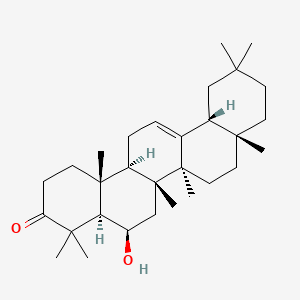
Methyl aminolevulinate
Vue d'ensemble
Description
L’aminolevulinate de méthyle est un composé principalement utilisé en photothérapie dynamique. C’est un promédicament qui est métabolisé en protoporphyrine IX, un photosensibilisateur. Ce composé est commercialisé sous le nom de marque Metvix et est utilisé pour traiter les cancers cutanés non mélanomates, notamment le carcinome basocellulaire .
Méthodes De Préparation
L’aminolevulinate de méthyle est synthétisé par estérification de l’acide 5-aminolévulinique. La réaction implique l’utilisation de méthanol et d’un catalyseur acide pour produire l’ester méthylique. Les méthodes de production industrielle impliquent généralement des procédés d’estérification à grande échelle dans des conditions contrôlées pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
L’aminolevulinate de méthyle subit plusieurs types de réactions chimiques :
Oxydation : Il peut être oxydé pour former de la protoporphyrine IX, ce qui constitue une étape clé de son activation en tant que photosensibilisateur.
Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.
Substitution : Il peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme l’oxygène et la lumière, qui sont essentiels à son activation en photothérapie dynamique. Le principal produit formé à partir de ces réactions est la protoporphyrine IX .
Applications de la recherche scientifique
L’aminolevulinate de méthyle a un large éventail d’applications en recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés porphyriniques.
Biologie : Il est étudié pour son rôle dans les processus cellulaires et sa capacité à induire la mort cellulaire dans les cellules ciblées.
Médecine : Sa principale application est la photothérapie dynamique pour le traitement des cancers de la peau et d’autres affections dermatologiques.
Industrie : Il est utilisé dans le développement de nouveaux protocoles et formulations de photothérapie dynamique
Applications De Recherche Scientifique
Methyl aminolevulinate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various porphyrin compounds.
Biology: It is studied for its role in cellular processes and its ability to induce cell death in targeted cells.
Medicine: Its primary application is in photodynamic therapy for treating skin cancers and other dermatological conditions.
Industry: It is used in the development of new photodynamic therapy protocols and formulations
Mécanisme D'action
Le mécanisme d’action de l’aminolevulinate de méthyle implique sa conversion en protoporphyrine IX après application topique. La protoporphyrine IX s’accumule dans les lésions cutanées traitées et, après exposition à la lumière d’une longueur d’onde appropriée, produit de l’oxygène singulet. Cet oxygène singulet provoque des dommages aux compartiments cellulaires, en particulier aux mitochondries, conduisant à la mort cellulaire. Les cibles moléculaires comprennent les organites cellulaires et les voies impliquées dans l’apoptose .
Comparaison Avec Des Composés Similaires
L’aminolevulinate de méthyle est souvent comparé à l’acide 5-aminolévulinique, un autre composé utilisé en photothérapie dynamique. Bien que les deux composés soient efficaces, l’aminolevulinate de méthyle est plus liposoluble, ce qui lui permet de pénétrer plus efficacement l’environnement riche en lipides du sébum. Cela le rend particulièrement utile pour traiter des affections comme l’acné vulgaris. D’autres composés similaires comprennent l’ester méthylique de l’acide aminolévulinique et le delta-aminolévulinate de méthyle .
Propriétés
IUPAC Name |
methyl 5-amino-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)3-2-5(8)4-7/h2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUAYBAIHCDHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048570 | |
| Record name | Methyl aminolevulinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methyl aminolevulinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble, 2.20e+02 g/L | |
| Record name | Methyl aminolevulinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl aminolevulinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Photosensitization following application of methyl aminolevulinate cream occurs through the metabolic conversion of methyl aminolevulinate (prodrug) to photoactive porphyrins (PAP), which accumulates in the skin lesions to which the cream has been applied. When exposed to light of appropriate wavelength and energy, the accumulated photoactive porphyrins produce a photodynamic reaction, resulting in a cytotoxic process dependent upon the simultaneous presence of oxygen. The absorption of light results in an excited state of porphyrin molecules, and subsequent spin transfer from photoactive porphyrins to molecular oxygen generates singlet oxygen, which can further react to form superoxide and hydroxyl radicals. | |
| Record name | Methyl aminolevulinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
33320-16-0 | |
| Record name | Methyl aminolevulinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33320-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl aminolevulinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033320160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl aminolevulinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl aminolevulinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL AMINOLEVULINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/585NM85KYM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl aminolevulinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3R,4a'R,5'S,7'R,9a'R)-2-Formyl-5'-hydroxy-3-methyl-8'-methylene-1',9'-dioxohexahydrospiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-3-yl]methyl acetate](/img/structure/B1194482.png)










